N-2-biphenylyl-2-nitrobenzamide
Description
N-2-biphenylyl-2-nitrobenzamide is a benzamide derivative characterized by a biphenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. This structural configuration imparts unique physicochemical properties, including enhanced aromatic π-π interactions and steric effects due to the biphenyl moiety.
Properties
IUPAC Name |
2-nitro-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(16-11-5-7-13-18(16)21(23)24)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHFAVMYAQOCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Findings:
Substituent Position and Bioactivity Nitro Group Position: The ortho-nitro substitution (as in this compound) may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions compared to meta- or para-nitro analogs . Biphenyl vs. Monophenyl: The biphenyl group in this compound likely increases steric hindrance and aromatic interactions compared to simpler phenyl or methylphenyl substituents (e.g., N-(4-methylphenyl)-2-nitrobenzamide) .
Biological Activity Trends
- Compounds with heterocyclic substituents (e.g., benzothiazole or thiophene) exhibit enhanced antimicrobial or anticancer properties compared to purely aromatic analogs .
- Bromoethyl or methanesulfonyl groups (e.g., N-(2-Bromoethyl)-2-nitrobenzamide) improve electrophilicity, making them suitable for covalent bonding in drug design .
Solubility and Reactivity
- Hydrophilic substituents (e.g., hydroxyl or methoxy groups) improve aqueous solubility but may reduce membrane permeability. In contrast, hydrophobic biphenyl or benzothiazole groups enhance lipid solubility .
Structural-Activity Relationships (SAR)
- Biphenyl Moieties : The biphenyl group may improve binding affinity to hydrophobic pockets in proteins or DNA, as seen in related compounds with extended aromatic systems .
- Heterocyclic Modifications : Replacement of phenyl with thiophene or benzothiazole introduces heteroatoms, altering hydrogen-bonding and π-stacking capabilities .
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